molecular formula C10H17NO4 B15307609 (2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid CAS No. 2580113-33-1

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methylazetidine-2-carboxylic acid

Cat. No.: B15307609
CAS No.: 2580113-33-1
M. Wt: 215.25 g/mol
InChI Key: SZFDJSLFSMVIOM-RQJHMYQMSA-N
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Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the azetidine ring through alkylation reactions.

    Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various substituted azetidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylazetidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

    rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylazetidine-2-carboxylic acid: Contains a phenyl group at the 4-position.

Uniqueness

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields .

Properties

CAS No.

2580113-33-1

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1

InChI Key

SZFDJSLFSMVIOM-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CC(N1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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